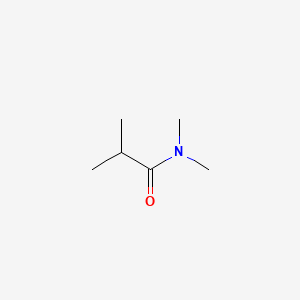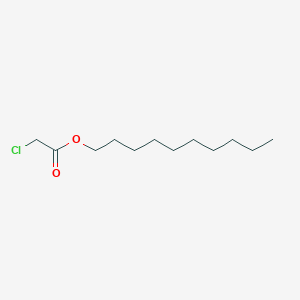
N,N-Dimethylisobutyramide
概要
説明
準備方法
N,N-Dimethylisobutyramide can be synthesized through the acylation of secondary amines with acyl chloride . This method involves the reaction of a secondary amine with an acyl chloride under controlled conditions to produce the desired amide. The reaction typically requires a solvent such as diethyl ether and is carried out at room temperature .
化学反応の分析
N,N-Dimethylisobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common reagents used in these reactions include acyl chlorides, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N,N-Dimethylisobutyramide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Biology: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: this compound is used in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of N,N-Dimethylisobutyramide involves its interaction with molecular targets such as enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity and function of specific enzymes. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
類似化合物との比較
N,N-Dimethylisobutyramide is similar to other N,N-disubstituted amides such as N,N-Dimethylformamide and N,N-Dimethylacetamide. it is unique in its specific structure and properties, which make it suitable for certain applications where other amides may not be as effective .
Similar compounds include:
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
These compounds share similar chemical properties but differ in their specific applications and reactivity.
特性
IUPAC Name |
N,N,2-trimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIHVHJTLPVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287892 | |
| Record name | N,N,2-Trimethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21678-37-5 | |
| Record name | Dimethylisobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21678-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 53151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21678-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,2-Trimethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N,N,2-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-Dimethylisobutyramide in peptide synthesis?
A1: this compound serves as a valuable precursor to α-aminoisobutyric acid (Aib), a common constituent of peptides. A study demonstrated that reacting 3-(Dimethylamino)-2,2-dimethyl-2H-azirine with carboxylic acids produces 2-acylamino-N,N,2-trimethylpropionamides, effectively acylating the Aib unit. [] Subsequent treatment with hydrochloric acid selectively cleaves the terminal dimethylamide group, yielding the desired acyl-Aib building block for peptide chain extension. [] This methodology enables the efficient synthesis of Aib-oligopeptides. []
Q2: How can this compound be converted into reactive intermediates for organic synthesis?
A2: this compound is a precursor to α-chloro enamines, valuable intermediates in organic synthesis. [, ] Reacting this compound with phosgene, followed by dehydrochlorination, yields 1-chloro-N,N,2-trimethylpropenylamine. [] This α-chloro enamine exhibits higher reactivity compared to dimethylketene in [2+2] cycloaddition reactions. [] Furthermore, halogen exchange reactions allow access to other α-halo enamines, including the fluoro, bromo, and iodo derivatives, expanding the synthetic utility of this transformation. []
Q3: Are there examples of this compound acting as a ligand in coordination chemistry?
A3: Research shows that this compound can function as an oxygen-donor ligand in uranium(IV) thiocyanate complexes. [] The crystal structure of tetraisocyanatotris(N,N,2-trimethylpropionamide-O)uranium(IV) reveals the coordination of three this compound molecules through their carbonyl oxygen atoms to the central uranium ion. [] This example highlights the potential of this compound in coordination chemistry.
Q4: How does this compound react with different nucleophiles?
A4: this compound reacts with various nucleophiles. For instance, it reacts with sulfinic acids to produce 2-sulfinamido-N,N-dimethylisobutyramides. [] This reaction proceeds at low temperatures (-15°C) and offers an efficient route to these specific derivatives. [] In contrast, reacting this compound with sulfonic acids results in the formation of a dimeric salt. [] This salt, upon treatment with sodium hydroxide, undergoes rearrangement to produce a dihydropyrazine derivative. [] These examples demonstrate the diverse reactivity of this compound towards different nucleophilic species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)











